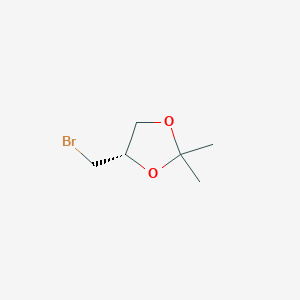

2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane

Descripción

Propiedades

IUPAC Name |

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZKFNSQYCIPP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The precursor, 2,2-dimethyl-4(s)-4-hydroxymethyl-1,3-dioxolane, undergoes bromination using 2-bromo-1-(4-chlorophenyl)-ethanone in the presence of methanesulfonic acid (0.24 mol%). The reaction proceeds under nitrogen bubbling or vacuum to remove acetone, a byproduct that inhibits equilibrium.

Key Parameters

-

Temperature : Maintained at 25–30°C to prevent racemization.

-

Catalysts : Methanesulfonic acid is optimal, though p-toluenesulfonic acid monohydrate or hydrogen chloride (2-propanol solution) are viable alternatives.

-

Yield : 64.8% after crystallization, a threefold increase over traditional solvent-based methods.

Bromination Using Phosphorus Tribromide (PBr₃)

A classical approach employs PBr₃ to convert hydroxymethyl precursors into bromomethyl derivatives. While less efficient than solvent-free methods, this route remains valuable for small-scale syntheses requiring precise stereochemical outcomes.

Procedure

-

Substrate Preparation : 2,2-dimethyl-4(s)-4-hydroxymethyl-1,3-dioxolane is dissolved in anhydrous tetrahydrofuran (THF).

-

Bromination : PBr₃ (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via flash chromatography (hexanes/ethyl acetate).

Performance Metrics

Acid-Catalyzed Substitution Reactions

Strong acids facilitate direct substitution of hydroxyl groups with bromine, particularly in stereochemically complex systems.

Methanesulfonic Acid Protocol

Methanesulfonic acid (1.0 equiv) catalyzes the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and bromoethane in a solvent-free system. The absence of solvent minimizes side reactions, while acid catalysis accelerates bromide displacement.

Optimization Insights

-

Byproduct Management : Acetone removal via vacuum or nitrogen flow is critical for yield enhancement.

Purification Techniques

Crystallization

Post-reaction crude product is crystallized from ethanol (1 liter per 250 g crude), yielding a solid with 98% purity. Subsequent dissolution in diisopropylether (DIPE) and methanol addition further elevates purity to >99%.

Flash Chromatography

For PBr₃-derived products, flash chromatography (5% ethyl acetate in hexanes) achieves 95% ee, though yields are moderate (35–45%).

Stereochemical Control Strategies

Chiral Auxiliaries

The (4S) configuration is preserved using enantiomerically pure starting materials. For example, (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol ensures retention of stereochemistry during bromination.

Solvent Effects

Low-polarity solvents like THF favor kinetic control, reducing racemization risks.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to maintain consistent temperature and catalyst distribution. Automated in-line monitoring adjusts bromine feed rates, achieving batch yields of 60–65%.

Cost Efficiency

Análisis De Reacciones Químicas

Types of Reactions

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Notably, it plays a crucial role in the preparation of mitratapide , an apoB secretion/MTP inhibitor. The synthesis involves the reaction of 2,2-dimethyl-1,3-dioxolane derivatives with brominated compounds to yield intermediates that are further processed into active pharmaceutical ingredients .

Case Study: Mitratapide Synthesis

- Process : The compound acts as a precursor in the synthesis of mitratapide, where its reactivity allows for efficient formation of complex structures necessary for pharmacological activity.

- Yield Improvement : An improved synthesis method reported a yield increase from 23.7% to 64.8% by optimizing reaction conditions such as solvent use and nitrogen bubbling .

Organic Synthesis

In organic chemistry, 2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane is employed in various synthetic pathways due to its ability to undergo multiple reactions including nucleophilic substitutions and cyclizations.

Synthetic Pathways

- Aldol Condensation : The compound can be synthesized via aldol condensation reactions, allowing for the creation of chiral centers which are vital in drug development.

- Functionalization : It serves as a versatile building block for synthesizing more complex molecules through functional group transformations.

Green Chemistry and Solvent Applications

The compound has been investigated as a potential bio-based solvent alternative. A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate , derived from glycerol, which demonstrates its applicability as an aprotic solvent with favorable properties for sustainable chemical processes .

Key Features

- Sustainability : The development of bio-based solvents addresses environmental concerns related to traditional solvents.

- Toxicity Testing : The methodology emphasizes the importance of early-stage toxicity testing and solubility parameter determination to ensure that new solvents are both functional and safe .

Material Science

In material science, derivatives of this compound are explored for their potential applications in creating new materials with specific properties.

Potential Applications

- Polymer Chemistry : Its reactive bromomethyl group can facilitate the incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

- Nanotechnology : The compound's structure allows for functionalization that can be used in nanomaterials development.

Mecanismo De Acción

The mechanism by which (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group is highly reactive and can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Aryl groups (e.g., phenyl or dichlorophenyl) increase molecular weight and steric bulk, enhancing stability for agrochemical applications . Methyl groups at the 2-position (as in the target compound) improve steric protection of the dioxolane ring, reducing unwanted ring-opening reactions .

- Stereochemistry: The (4s) configuration in the target compound enables enantioselective synthesis of chiral diamines and pharmaceuticals, unlike non-chiral analogs like cis-2-bromomethyl-4-methyl-1,3-dioxolane .

Physical and Chemical Properties

- Reactivity: Bromomethyl groups undergo nucleophilic substitution (e.g., SN2 reactions) or elimination, but the 2,2-dimethyl substitution in the target compound reduces ring strain compared to non-methylated analogs .

- Thermal Stability : Aryl-substituted dioxolanes (e.g., ) exhibit higher thermal stability (decomposition >200°C) due to conjugated aromatic systems, whereas alkyl-substituted derivatives are more volatile .

- Solubility : The target compound’s lipophilic methyl groups enhance solubility in organic solvents (e.g., dioxane, THF), whereas phenyl-substituted analogs () are less polar .

Actividad Biológica

2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings. The compound is characterized by its unique dioxolane structure, which contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a dioxolane ring with a bromomethyl group that enhances its electrophilic character, making it suitable for various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of dioxolanes have been shown to act against various bacterial strains and fungi. The presence of the bromine atom is believed to enhance the compound's ability to penetrate microbial cell walls.

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | |

| Dioxolane derivatives | Antifungal | C. albicans |

Cytotoxicity and Anticancer Potential

Studies have demonstrated that certain dioxolane derivatives possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. For example, research on related compounds shows that they can disrupt mitochondrial function and activate caspase pathways in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 10 | Mitochondrial disruption |

Synthesis and Biological Evaluation

A study focused on synthesizing this compound through an aldol condensation reaction. The synthesized compound was evaluated for its biological activity against several pathogens and showed promising results in inhibiting their growth.

Mechanistic Insights

Another investigation explored the mechanistic pathways through which dioxolane compounds exert their biological effects. This included studies on reactive oxygen species (ROS) generation and their role in mediating cytotoxicity in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxolane, and how can yields be optimized?

- Methodological Answer : A high-yield approach involves Grignard reagent reactions with brominated dioxolane intermediates. For example, analogous compounds like 2-(2-bromoethyl)-1,3-dioxolane react with thiopyridyl esters under controlled conditions to form ketone adducts in near-quantitative yields . Key optimizations include maintaining anhydrous conditions, precise stoichiometry (e.g., 1 equiv. of Grignard reagent), and low-temperature reaction setups to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereocenters and confirming regioselectivity. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended for purity validation. For example, stereochemical ambiguity in similar dioxolane derivatives was resolved using -NMR coupling constants and NOE experiments .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate that brominated dioxolanes are sensitive to light and moisture. Storage under inert gas (argon/nitrogen) at 2–8°C in amber glass vials is advised to prevent degradation. Thermal stability should be assessed via Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .

Q. What strategies ensure stereochemical control during synthesis?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts can direct stereochemistry. For instance, protecting groups like triphenylmethyl (Tr) in analogous reactions prevent racemization at the 4(S)-position during nucleophilic substitution . Solvent polarity and reaction temperature also influence stereoselectivity—low-polarity solvents (e.g., THF) favor kinetic control .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to predict optimal reaction pathways for brominated intermediates, reducing trial-and-error cycles . Microkinetic modeling further refines mechanistic insights by correlating activation energies with experimental rate data .

Q. How should researchers resolve contradictions between experimental and computational data in reaction studies?

- Methodological Answer : Systematic validation is key. Compare computed thermodynamic parameters (e.g., Gibbs free energy) with experimental calorimetry data. If discrepancies arise, reassess computational models (e.g., solvent effects or basis sets). For example, surface adsorption effects on reaction pathways, often overlooked in simulations, can explain deviations and should be tested via microspectroscopic imaging .

Q. What factorial design approaches optimize reaction conditions for bromomethyl-dioxolane derivatives?

- Methodological Answer : A 2 factorial design can screen variables like temperature, catalyst loading, and solvent polarity. For instance, varying these factors in Grignard reactions identifies interactions affecting yield and selectivity. Response Surface Methodology (RSM) then refines optimal conditions . Pilot-scale experiments under inert atmospheres are critical for reproducibility .

Q. How do surface interactions influence the compound’s reactivity in heterogeneous systems?

- Methodological Answer : Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) characterize adsorption behavior on catalytic surfaces. Studies on indoor surface chemistry demonstrate that hydroxylated silica surfaces enhance bromomethyl group reactivity via hydrogen bonding, whereas hydrophobic surfaces suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.